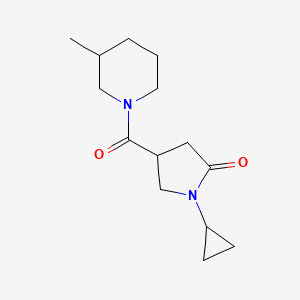![molecular formula C16H17FN2O B7515376 (3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as "FPMPM," is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of FPMPM involves its binding to the sigma-1 receptor, which leads to various downstream effects. It has been shown to modulate the activity of ion channels, enhance neuronal survival, and regulate the release of neurotransmitters. FPMPM has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Biochemical and Physiological Effects:
FPMPM has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. FPMPM has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, FPMPM has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPMPM in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that FPMPM may have off-target effects on other receptors and cellular processes. Additionally, the synthesis of FPMPM can be complex and may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on FPMPM. One area of focus could be on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of focus could be on its potential anti-inflammatory and immune-regulating effects. Additionally, further research could be done on the synthesis of FPMPM and its potential modifications to improve its efficacy and specificity.
In conclusion, FPMPM is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and has been used as a tool to study this receptor and its role in various neurological disorders. FPMPM has various biochemical and physiological effects, including modulation of ion channels, enhancement of neuronal survival, and regulation of neurotransmitter release. While there are advantages to using FPMPM in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
FPMPM can be synthesized through a multi-step process involving various chemical reactions. One method involves the reaction of 3-fluoroacetophenone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base catalyst. This is followed by a reaction with formaldehyde and reduction with sodium borohydride to yield FPMPM.
Applications De Recherche Scientifique
FPMPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. FPMPM has been used as a tool to study the sigma-1 receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(3-fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-18-9-3-7-14(18)15-8-4-10-19(15)16(20)12-5-2-6-13(17)11-12/h2-3,5-7,9,11,15H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZBNOIEJJMGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)




![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)


